1-Amino-2-phenylmethoxycarbonyl-1,3-dihydroindene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-CBZ-AMINO-INDAN-2-CARBOXYLIC ACID, also known as 2-[(benzyloxy)carbonyl]amino-2-indanecarboxylic acid, is a compound with the molecular formula C18H17NO4 and a molecular weight of 311.34 g/mol . It is a white solid that is primarily used in research and development within the pharmaceutical and chemical industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-CBZ-AMINO-INDAN-2-CARBOXYLIC ACID typically involves the protection of the amino group using a carbamate protecting group, such as the carboxybenzyl (CBz) group . The process generally includes the following steps:
Protection of the Amino Group: The amino group is protected by reacting it with a benzyl chloroformate in the presence of a base, such as sodium carbonate, to form the CBz-protected amino group.
Cyclization: The protected amino acid undergoes cyclization to form the indane ring structure.
Industrial Production Methods
Industrial production methods for 2-CBZ-AMINO-INDAN-2-CARBOXYLIC ACID are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-CBZ-AMINO-INDAN-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Pd-C, NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides, SOCl2
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-CBZ-AMINO-INDAN-2-CARBOXYLIC ACID has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various chemical processes.
Wirkmechanismus
The mechanism of action of 2-CBZ-AMINO-INDAN-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The CBz group acts as a protecting group, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions . The indane ring structure provides stability and enhances the compound’s binding affinity to its molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-CBZ-AMINO-INDAN-2-CARBOXYLIC ACID: C18H17NO4
N-CBZ-AMINO-INDAN-2-CARBOXYLIC ACID: C18H17NO4
CBZ-AMINO-INDAN-2-CARBOXYLIC ACID: C18H17NO4
Uniqueness
2-CBZ-AMINO-INDAN-2-CARBOXYLIC ACID is unique due to its specific indane ring structure and the presence of the CBz protecting group. This combination provides the compound with enhanced stability and reactivity, making it a valuable intermediate in various chemical and pharmaceutical applications .
Eigenschaften
Molekularformel |
C18H17NO4 |
---|---|
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
1-amino-2-phenylmethoxycarbonyl-1,3-dihydroindene-2-carboxylic acid |
InChI |
InChI=1S/C18H17NO4/c19-15-14-9-5-4-8-13(14)10-18(15,16(20)21)17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11,19H2,(H,20,21) |
InChI-Schlüssel |
GQNYSCPMCPZYEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(C1(C(=O)O)C(=O)OCC3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.